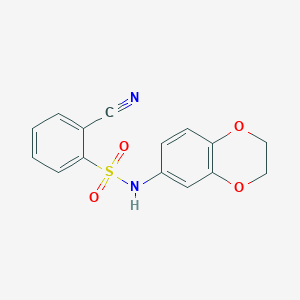

![molecular formula C20H27N3O4 B5545200 8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)

8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a group often investigated for their potential biological activities. Though specifically this compound has limited direct studies, related structures have been examined for various pharmacological effects, including antihypertensive activities and muscarinic agonist properties.

Synthesis Analysis

The synthesis of related diazaspirodecanone derivatives involves creating a spirocyclic core, often through reactions involving key precursors such as benzoyl furans or pyran derivatives. These processes might involve reactions like Michael addition or cycloaddition to establish the spiro architecture and incorporate various substituents at different positions of the core structure.

Molecular Structure Analysis

Structurally, this compound features a diazaspiro[4.5]decane backbone with methoxy and morpholinyl substituents at the benzoyl group. These features could impact its molecular conformation and, by extension, its biological activity. The morpholinyl group may provide additional sites for hydrogen bonding, potentially influencing its interaction with biological targets.

Chemical Reactions and Properties

Compounds in this class may participate in reactions typical of ketones (due to the benzoyl component) and ethers (due to the methoxy group). Their spirocyclic structure can affect their reactivity, making them distinct from their linear or non-spirocyclic counterparts. They might undergo transformations like nucleophilic addition or be part of complex formation with other chemical entities.

Physical Properties Analysis

The physical properties of diazaspirodecanone derivatives, including this compound, depend significantly on their molecular structure. Elements like the methoxy and morpholinyl groups can influence properties like solubility, melting point, and crystalline structure, affecting their behavior in different environments and their formulation into potential pharmaceuticals.

Chemical Properties Analysis

Chemically, these compounds exhibit properties typical of both ketones and ethers, influenced by their spirocyclic and substituted structures. They could display varied chemical stability, reactivity towards acids or bases, and participation in chemical equilibria, depending on their precise substitution pattern and the surrounding chemical context.

Applications De Recherche Scientifique

Synthesis and Biological Activities

The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been explored for their antihypertensive properties. Notably, compounds with specific substitutions at the 8 position demonstrated significant activity in lowering blood pressure through alpha-adrenergic blocking mechanisms without evidence of beta-adrenergic blocking, underscoring their potential in hypertension management (Caroon et al., 1981).

A study on cyclohexane-5-spirohydantoin derivatives, including 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, highlighted their crystallographic analysis, revealing insights into the molecular structure and its implications for supramolecular arrangements. This research contributes to understanding the structural basis of chemical interactions and potential applications in materials science (Graus et al., 2010).

Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells, highlighting the importance of specific substituents for antiproliferative activity and suggesting a potential role in cancer therapy (Al‐Ghorbani et al., 2017).

Chemical and Pharmacological Properties

Research on the synthesis of 8-aryltetrahydroisoquinolines as dopamine antagonists has provided insights into their potential neuroleptic activity, underscoring the versatility of the spirocyclic and diazaspiro structures in developing compounds with specific receptor targeting capabilities (Ellefson et al., 1980).

The synthesis of azaspiro[4.5]decane systems through oxidative cyclization has been demonstrated, offering a methodological advance in the construction of spirocyclic structures, which are integral to various pharmacologically active compounds. This research contributes to the synthetic chemistry field by providing new pathways for the synthesis of complex spirocyclic structures (Martin‐Lopez & Bermejo, 1998).

Propriétés

IUPAC Name |

8-(4-methoxy-3-morpholin-4-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-26-17-3-2-15(12-16(17)22-8-10-27-11-9-22)19(25)23-6-4-20(5-7-23)13-18(24)21-14-20/h2-3,12H,4-11,13-14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFHYVUODBANSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)NC3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[4-Methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)

![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)

![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)

![S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)

![[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)

![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)

![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)